

Part 1: Executive Summary & Physicochemical Architecture

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Compound of Interest

Compound Name: *1-Isonicotinoyl-4-methylpiperidine*

Cat. No.: *B248948*

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1-Isonicotinoyl-4-methylpiperidine (CAS 344326-87-2) acts as a critical intermediate and probe molecule in medicinal chemistry, often serving as a scaffold in the synthesis of antitubercular agents and kinase inhibitors. Its solubility profile is governed by a "push-pull" architecture: the hydrophilic, ionizable isonicotinamide core versus the lipophilic 4-methylpiperidine tail.

Understanding this duality is not just about finding a solvent that "works"; it is about mastering the thermodynamics required for efficient crystallization, purification, and biological assay formulation. This guide moves beyond basic observations to provide a mechanistic solubility profile and the protocols to validate it.

Physicochemical Identity

Property	Value (Predicted/Reference)	Structural Implication
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	Small molecule, drug-like scaffold.
Molecular Weight	204.27 g/mol	High permeability potential.
pKa (Pyridine N)	-3.4 – 3.8 (Base)	Critical Control Point. Solubility will increase logarithmically below pH 3.0.
LogP (Oct/Water)	-1.2 – 1.6	Moderately lipophilic. Passes biological membranes but requires cosolvents for high-concentration assays.
H-Bond Donors	0	Aprotic. No internal H-bond donation to stabilize crystal lattice (lower melting point energy).
H-Bond Acceptors	3 (Pyridine N, Amide O, Amide N)	High affinity for protic solvents (Alcohols, Water).

Part 2: The Solubility Profile

This profile categorizes solubility based on solvent class and mechanistic interaction. These values represent the Thermodynamic Solubility (Equilibrium) state, essential for stable formulations.

Aqueous Solubility & pH Dependence

The solubility of **1-Isonicotinoyl-4-methylpiperidine** is strictly pH-dependent due to the pyridine nitrogen.

- Neutral pH (pH 6.0 – 8.0): The molecule exists primarily in its neutral, uncharged state.
 - Solubility: Low to Moderate (0.1 – 1.0 mg/mL).

- Mechanism:[1][2] Limited by the hydrophobic 4-methylpiperidine ring disrupting the water network.
- Acidic pH (pH < 3.0): The pyridine nitrogen becomes protonated ().
 - Solubility:High (> 50 mg/mL).[2]
 - Mechanism:[1][2] Ionic solvation shell formation. This is the ideal region for stock solution preparation if aqueous buffers are required.

Organic Solvent Compatibility

Solvent Class	Solvent	Solubility Rating	Mechanistic Insight
Polar Aprotic	DMSO, DMF, DMAc	Very High (>100 mg/mL)	Primary Stock Solvent. Dipole-dipole interactions disrupt crystal lattice energy efficiently.
Alcohols	Methanol, Ethanol	High (>50 mg/mL)	Strong H-bonding between solvent -OH and the Amide/Pyridine acceptors. Ideal for recrystallization.
Chlorinated	DCM, Chloroform	Good (>20 mg/mL)	Excellent for extraction. The lipophilic piperidine moiety interacts favorably with the organic phase.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate (5–20 mg/mL)	Useful as anti-solvents in crystallization when paired with alcohols.
Alkanes	Hexane, Heptane	Poor (<1 mg/mL)	Anti-Solvent. The polar amide linkage prevents dissolution in non-polar media.

Part 3: Experimental Protocols for Validation

As a scientist, you must validate these predicted profiles for your specific batch (polymorphs can alter solubility by 2-3x).

Protocol A: Kinetic Solubility (High-Throughput Screening)

Use this for rapid biological assay development (e.g., IC50 determination).

- Preparation: Prepare a 10 mM stock solution in pure DMSO.
- Spiking: Spike 5 μL of stock into 195 μL of PBS (pH 7.4) in a 96-well plate (Final: 250 μM , 2.5% DMSO).
- Incubation: Shake at 500 rpm for 4 hours at room temperature.
- Filtration: Filter using a 0.45 μm PVDF filter plate to remove precipitates.
- Quantification: Analyze filtrate via UV-Vis (260 nm) or LC-MS against a standard curve.
 - Pass Criteria: Recovery > 80% indicates solubility is sufficient for bioassays.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)

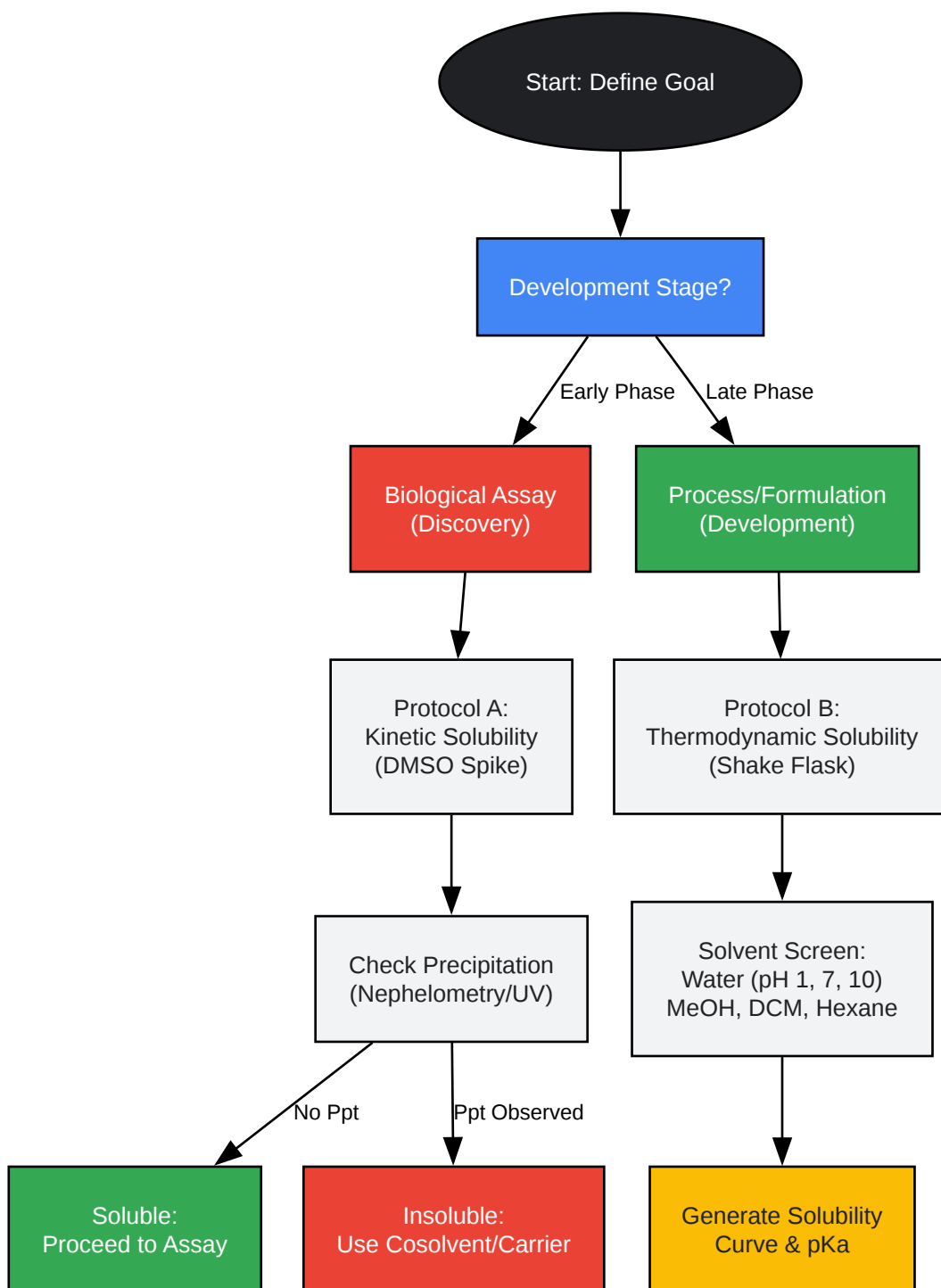
Use this for formulation and process chemistry.

- Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a glass vial.
- Equilibration: Cap and stir/shake at 25°C for 24 hours.
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
- Sampling: Carefully remove the supernatant.
 - Critical Step: If analyzing at a different temperature (e.g., HPLC at 40°C), dilute the supernatant immediately to prevent precipitation.
- Analysis: Quantify via HPLC-UV (C18 column, Water/Acetonitrile gradient).

Part 4: Visualization of Solubility Logic

Figure 1: Solubility Determination Workflow

This decision tree guides the selection of the correct solubility method based on your development stage.

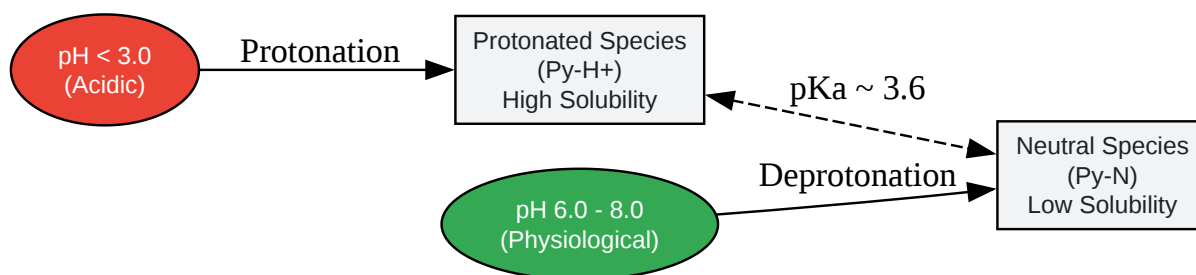


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Caption: Logical workflow for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Figure 2: pH-Dependent Solubility Mechanism

Understanding the ionization of the pyridine ring is key to aqueous formulation.



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Caption: The solubility switch: Protonation of the pyridine nitrogen at low pH drastically increases aqueous solubility.

Part 5: Implications for Process Development

- Salt Selection:
 - Due to the basic pyridine nitrogen ($pK_a \sim 3.6$), this molecule can form salts with strong acids (HCl, H₂SO₄, Methanesulfonic acid).
 - Recommendation: If the free base solubility (<math>< 1 \text{ mg/mL}</math>) is insufficient for your formulation, generate the Hydrochloride or Mesylate salt to improve aqueous solubility by 100-fold.
- Crystallization Strategy:
 - Solvent: Ethanol or Methanol (High solubility).
 - Anti-Solvent: Water (at neutral pH) or Heptane.
 - Method: Dissolve in warm Ethanol, then slowly add Water. The "solubility cliff" created by the water (forcing the neutral species out of solution) will yield high-purity crystals.

References

- PubChem. (2025).[3][4] Compound Summary: 1-Isobutyl-4-methyl-piperidine (Analogous Structure Data). National Library of Medicine.[5] [[Link](#)][5]
- Li, Z., et al. (2018). Solubility of Isonicotinamide in Common Organic Solvents: Thermodynamic Analysis. Journal of Chemical & Engineering Data. [[Link](#)]
- Bergström, C. A., et al. (2003). Molecular Descriptors Influencing Melting Point and Their Role in Classification of Solid Drugs. Journal of Chemical Information and Computer Sciences. [[Link](#)]
- Wishart, D.S., et al. (2018). DrugBank 5.0: A major update to the DrugBank database for 2018. Nucleic Acids Res. [[Link](#)](Reference for Isonicotinamide moiety properties)

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Sources

- 1. [studylib.net](https://www.studylib.net) [[studylib.net](https://www.studylib.net)]
- 2. Isonicotinamide | 1453-82-3 [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-Methyl-4-piperidiny)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Isobutyl-4-methyl-piperidine | C10H21N | CID 20562079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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